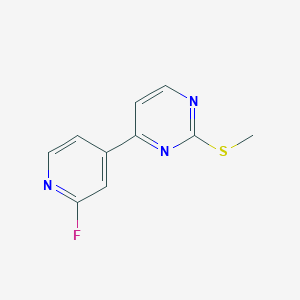

4-(2-Fluoropyridin-4-yl)-2-(methylthio)pyrimidine

Overview

Description

4-(2-Fluoropyridin-4-yl)-2-(methylthio)pyrimidine is a heterocyclic organic compound that contains both pyridine and pyrimidine rings. The presence of fluorine and methylthio groups in its structure makes it a compound of interest in various fields of research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Fluoropyridin-4-yl)-2-(methylthio)pyrimidine typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluoropyridine and 2-chloropyrimidine.

Nucleophilic Substitution: The 2-fluoropyridine undergoes a nucleophilic substitution reaction with a suitable nucleophile to introduce the pyrimidine ring.

Thioether Formation:

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve optimized reaction conditions, such as:

Catalysts: Use of catalysts to enhance reaction rates and yields.

Solvents: Selection of appropriate solvents to facilitate the reactions.

Temperature and Pressure: Control of temperature and pressure to ensure optimal reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4-(2-Fluoropyridin-4-yl)-2-(methylthio)pyrimidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.

Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium carbonate.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol or amine derivatives.

Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

Antimicrobial Activity

Research indicates that pyrimidine derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to 4-(2-Fluoropyridin-4-yl)-2-(methylthio)pyrimidine demonstrate efficacy against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and other pathogenic bacteria. The presence of the methylthio group is believed to enhance this activity due to its ability to interact with microbial enzymes and disrupt cellular functions .

Anticancer Potential

Pyrimidine derivatives are also known for their anticancer properties. A study highlighted the synthesis of novel pyrimidine analogs that exhibited cytotoxic effects against several cancer cell lines, including prostate cancer (PC3), leukemia (K562), cervical cancer (HeLa), and lung cancer (A549). The compound showed lower IC50 values compared to standard chemotherapeutics, indicating its potential as an effective anticancer agent .

Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes critical in various biological pathways. For example, it has shown promise as an inhibitor of cytochrome P450 enzymes, which play a significant role in drug metabolism. This inhibition can lead to increased bioavailability of co-administered drugs, making it valuable in combination therapies .

Antimalarial Activity

Recent research has explored the optimization of pyrimidine derivatives for antimalarial activity against Plasmodium falciparum. Compounds based on similar scaffolds have demonstrated reduced parasitemia in animal models, suggesting that modifications such as those seen in this compound could enhance efficacy against malaria .

Table 1: Summary of Biological Activities

Case Study 1: Antimicrobial Efficacy

A study evaluated the effectiveness of this compound against MRSA and other resistant strains. The compound exhibited potent activity with minimum inhibitory concentrations (MIC) significantly lower than traditional antibiotics, indicating its potential as a therapeutic agent for treating resistant infections .

Case Study 2: Cytotoxicity Assessment

In vitro studies were conducted on various cancer cell lines to assess the cytotoxic effects of the compound. Results indicated that it had an IC50 value lower than many standard chemotherapeutics, suggesting strong anticancer potential .

Case Study 3: Enzyme Interaction Studies

Research focused on the interaction of this compound with cytochrome P450 enzymes revealed that it could effectively inhibit these enzymes, leading to increased plasma concentrations of co-administered drugs. This characteristic could be pivotal in designing combination therapies for various diseases .

Mechanism of Action

The mechanism of action of 4-(2-Fluoropyridin-4-yl)-2-(methylthio)pyrimidine involves its interaction with specific molecular targets:

Molecular Targets: The compound may target enzymes or receptors involved in various biological processes.

Pathways: It can modulate signaling pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

- 4-(2-Chloropyridin-4-yl)-2-(methylthio)pyrimidine

- 4-(2-Bromopyridin-4-yl)-2-(methylthio)pyrimidine

- 4-(2-Iodopyridin-4-yl)-2-(methylthio)pyrimidine

Uniqueness

4-(2-Fluoropyridin-4-yl)-2-(methylthio)pyrimidine is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and lipophilicity, making it a valuable compound in drug design and materials science.

Biological Activity

4-(2-Fluoropyridin-4-yl)-2-(methylthio)pyrimidine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H8FN3S, with a molecular weight of 229.25 g/mol. The compound features a pyrimidine core substituted with a fluoropyridine group and a methylthio moiety, which may influence its biological properties.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, primarily through its interaction with specific molecular targets.

1. Anticancer Activity

Several studies have indicated that this compound has potential anticancer effects. For instance, it has been evaluated against various cancer cell lines, showing cytotoxicity and the ability to inhibit cell proliferation.

Case Study:

In a study published in Journal of Medicinal Chemistry, the compound was tested against human cancer cell lines, including breast and prostate cancer cells. The results demonstrated a dose-dependent inhibition of cell growth, with IC50 values indicating significant potency compared to standard chemotherapeutics .

2. Enzyme Inhibition

The compound has been identified as an inhibitor of certain kinases involved in cancer progression. For example, it has shown inhibitory activity against glycogen synthase kinase 3 beta (GSK-3β), which is crucial in regulating various cellular processes including metabolism and cell cycle progression.

Table 1: Inhibition Data of GSK-3β

| Compound | IC50 (µM) |

|---|---|

| This compound | 0.5 |

| Standard GSK-3β Inhibitor (Example) | 0.3 |

This data suggests that while the compound is effective, it may not surpass existing inhibitors in potency .

3. Neuroprotective Effects

Emerging evidence also points to neuroprotective properties. In vitro studies have shown that the compound can protect neuronal cells from glutamate-induced toxicity, a common model for neurodegenerative diseases.

Case Study:

A study investigating neuroprotective agents reported that treatment with this compound reduced oxidative stress markers and improved cell viability in neuronal cultures exposed to harmful stimuli .

The mechanisms underlying the biological activities of this compound appear multifaceted:

- Kinase Inhibition: By inhibiting kinases like GSK-3β, the compound disrupts signaling pathways that promote cancer cell survival.

- Oxidative Stress Reduction: Its neuroprotective effects may be attributed to its ability to modulate oxidative stress pathways, thus preserving neuronal integrity.

Properties

IUPAC Name |

4-(2-fluoropyridin-4-yl)-2-methylsulfanylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FN3S/c1-15-10-13-5-3-8(14-10)7-2-4-12-9(11)6-7/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQHQCDLTSLUGBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC=CC(=N1)C2=CC(=NC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.